![molecular formula C17H21BrN2O3 B2408794 tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1823258-71-4](/img/structure/B2408794.png)
tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a spirocyclic compound, which means it has two or more rings that share a single atom. It contains a carboxylate functional group attached to a tert-butyl group, a bromophenyl group, and a spirocyclic core with a diaza (two nitrogen atoms) and an oxo (a double-bonded oxygen atom) functional group .
Synthesis Analysis
The synthesis of similar spirocyclic compounds often involves the use of a key cyclization or ring-closing step. For example, the synthesis of 2-azaspiro[3.4]octane derivatives has been achieved through various routes, including annulation of the cyclopentane ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic core, the bromophenyl group, and the tert-butyl carboxylate group. The presence of the two nitrogen atoms within the ring system and the oxo group would also be key features .Chemical Reactions Analysis
As a spirocyclic compound with multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The carboxylate group could participate in esterification or amidation reactions, while the bromophenyl group could undergo various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the bromophenyl group could potentially increase its molecular weight and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Conformational Analysis : The tert-butyl derivative is synthesized using a stereospecific [3+2] 1,3-cycloaddition reaction. This compound and its variants are analyzed for their molecular structure, often through crystallography or NMR spectroscopy. These studies provide insights into the molecular conformations and interactions of the compound (Chiaroni et al., 2000).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : Research into tert-butyl derivatives includes understanding their chemical reactions, such as alkylation and iodolactamization. These studies help in developing new synthetic methods and understanding the chemical properties of these compounds (Häner et al., 1986).
Application in Medicinal Chemistry
- Use in Medicinal Chemistry : These compounds often serve as building blocks or intermediates in the synthesis of biologically active molecules, including potential drugs. Research in this area explores the synthesis of different derivatives and their potential applications in medicinal chemistry (Campbell et al., 2009).
Crystallography and Molecular Structure
- Crystallographic Studies : Detailed crystallographic analyses are conducted to understand the molecular structure of tert-butyl derivatives. These studies are crucial for gaining insights into the 3D arrangement of atoms within the molecule and its electronic properties (Nelsen et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-17(10-20)8-13(19-14(17)21)11-4-6-12(18)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQUKHSXOUBBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

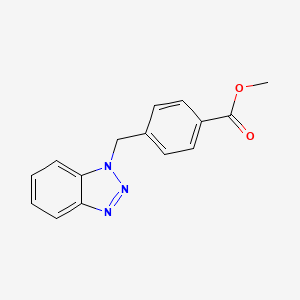
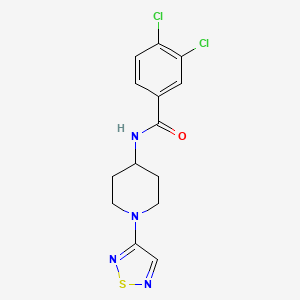
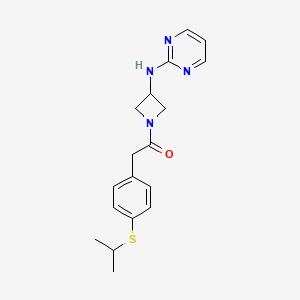
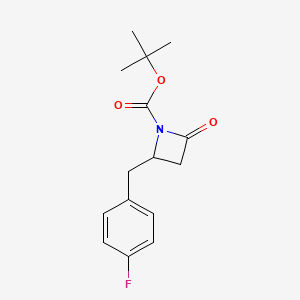
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
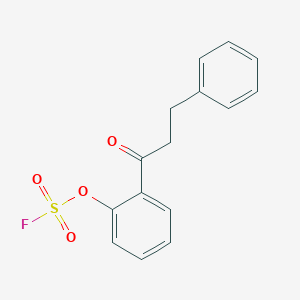
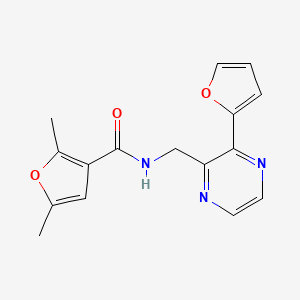
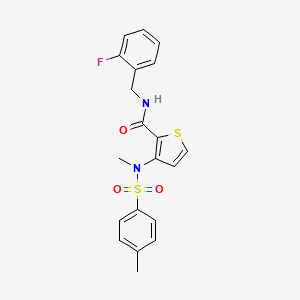
![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)
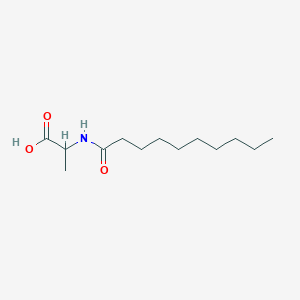
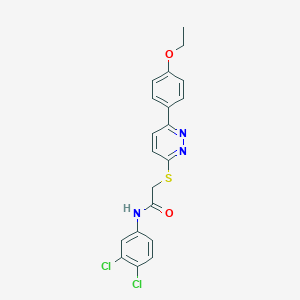
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)
![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)